![molecular formula C17H24F3N5O B2796817 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one CAS No. 2329451-19-4](/img/structure/B2796817.png)
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one, also known as TFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer, Alzheimer's disease, and viral infections.
Scientific Research Applications
Discovery of Androgen Receptor Downregulators
1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one has been explored for its potential in treating advanced prostate cancer. By modifying the structure of previously known compounds, researchers have developed clinical candidates like AZD3514, which downregulate androgen receptors. This compound has entered Phase I clinical trials for patients with castrate-resistant prostate cancer, indicating its significant therapeutic potential in oncology (Bradbury et al., 2013).
Antidiabetic Drug Development
Further research into compounds structurally related to 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one has led to the discovery of triazolo-pyridazine-6-yl-substituted piperazines. These compounds have shown promise as antidiabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition, demonstrating significant efficacy in an in vivo mouse model of Candida glabrata infection. This highlights the compound's potential in contributing to the development of new antidiabetic drugs with antioxidant and insulinotropic activities (Bindu et al., 2019).
Anti-inflammatory and Analgesic Applications
Studies on derivatives of pyridazinone, including compounds structurally similar to 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3,3-trifluoropropan-1-one, have shown potential in anti-inflammatory and analgesic applications. These compounds, when synthesized and tested, exhibited significant activity against carrageenan-induced paw edema in animal models, suggesting their utility in developing new anti-inflammatory and analgesic drugs without the gastrotoxic effects commonly associated with NSAIDs (Refaat et al., 2007).
Antimicrobial Activity
Research into N′-(substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their 1,3,4-oxadiazole derivatives, related to the compound of interest, has shown significant antimicrobial activity against pathogens like Escherichia coli and Candida albicans. This suggests the potential of these compounds in addressing drug-resistant microbial infections, further emphasizing the broader spectrum of pharmacological applications of these chemical structures (Rao et al., 2022).
properties
IUPAC Name |
1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N5O/c18-17(19,20)13-16(26)25-11-9-24(10-12-25)15-6-5-14(21-22-15)23-7-3-1-2-4-8-23/h5-6H,1-4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXFRVLCKBITIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[6-(Azepan-1-yl)pyridazin-3-yl]piperazin-1-yl}-3,3,3-trifluoropropan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.